![molecular formula C5H10O5 B591471 D-[5-<sup>13</sup>C]核糖 CAS No. 139657-62-8](/img/new.no-structure.jpg)

D-[5-13C]核糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

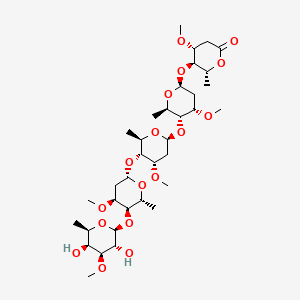

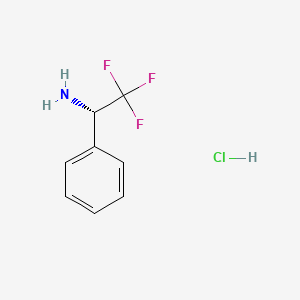

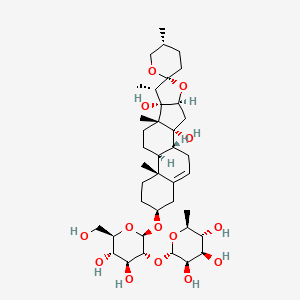

D-[5-13C]Ribose: is a stable isotope-labeled compound of D-ribose, a naturally occurring sugar molecule. D-ribose plays a crucial role in the production of adenosine triphosphate (ATP), the primary source of energy for cells . The stable isotope labeling with carbon-13 at the fifth position allows for detailed studies in metabolic pathways and molecular interactions, making it a valuable tool in scientific research.

科学研究应用

D-[5-13C]Ribose has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate metabolism and molecular interactions.

Biology: Helps in understanding the role of ribose in nucleotide synthesis and energy production.

Industry: Used in the production of antiviral and anticancer drugs due to its role in nucleotide synthesis.

作用机制

Target of Action

D-[5-13C]Ribose, a variant of D-ribose labeled with the stable isotope carbon-13 at the 5th carbon, primarily targets cellular processes that involve the synthesis and metabolism of nucleotides . It plays a crucial role in various fundamental life processes .

Mode of Action

Within the cellular milieu, exogenously supplied D-ribose can undergo phosphorylation to yield ribose-5-phosphate (R-5-P) .

Biochemical Pathways

D-ribose is involved in several biochemical pathways. It is a key player in the pentose phosphate pathway (PPP), where it contributes to ATP production . It also participates in nucleotide synthesis . Furthermore, D-ribose can activate central carbon metabolism, including glycolysis and the tricarboxylic acid cycle (TCA cycle), increasing the abundance of NADH .

Pharmacokinetics

D-ribose is rapidly absorbed with a mean Tmax ranging between 18 and 30 minutes . It is rapidly eliminated from plasma (within <140 minutes) . The amount of D-ribose in urine ranges from 4.15% to 7.20% of the administered dose . When D-ribose is administered with meals, Tmax is unchanged; however, Cmax and AUC decrease .

Result of Action

The molecular and cellular effects of D-ribose’s action are significant. It plays a fundamental role in processes governing cell growth, division, development, and reproduction, contributing significantly to essential life activities . Certain in vitro experiments have indicated that exogenous d-ribose exposure could trigger apoptosis in specific cell lines .

Action Environment

The action, efficacy, and stability of D-ribose can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of D-ribose, leading to a decrease in Cmax and AUC . Furthermore, the safety data sheet for D-[5-13C]Ribose suggests that it should be handled with care, indicating that its stability and efficacy could be affected by improper storage or handling .

生化分析

Biochemical Properties

D-[5-13C]Ribose interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of D-ribose 5-phosphate ketol-isomerase, D-ribulose 5-phosphate 3-epimerase, and D-sedoheptulose 7-phosphate . These interactions are essential for the proper functioning of various biochemical reactions .

Molecular Mechanism

At the molecular level, D-[5-13C]Ribose exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, Ribose-5-phosphoric acid, a derivative of D-[5-13C]Ribose, is fermentable by the Lebedew extract, producing ethyl alcohol, carbon dioxide, and phosphoric acid .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-[5-13C]Ribose typically involves the incorporation of carbon-13 into the ribose molecule. One common method is the fermentation of glucose using genetically modified microorganisms that can incorporate the carbon-13 isotope into the ribose structure . The reaction conditions often include controlled temperature, pH, and nutrient supply to optimize the yield of the labeled ribose.

Industrial Production Methods

Industrial production of D-[5-13C]Ribose involves large-scale fermentation processes. These processes use genetically engineered strains of bacteria or yeast that can efficiently produce ribose with the carbon-13 isotope. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the labeled ribose .

化学反应分析

Types of Reactions

D-[5-13C]Ribose undergoes various chemical reactions, including:

Oxidation: Ribose can be oxidized to ribonic acid using oxidizing agents like nitric acid.

Reduction: Reduction of ribose can yield ribitol, a sugar alcohol.

Substitution: Ribose can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Nitric acid or bromine water under acidic conditions.

Reduction: Sodium borohydride or hydrogen gas with a metal catalyst.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Ribonic acid.

Reduction: Ribitol.

Substitution: Various ribose derivatives depending on the substituent introduced.

相似化合物的比较

Similar Compounds

- D-Glucose-13C6

- D-Galactose-13C6

- D-Xylulose-13C5

- D-Glucosamine-1-13C hydrochloride

Uniqueness

D-[5-13C]Ribose is unique due to its specific labeling at the fifth carbon position, which allows for precise tracking and analysis in metabolic studies. Unlike other labeled sugars, D-[5-13C]Ribose is directly involved in the synthesis of nucleotides and ATP, making it particularly valuable for research in energy metabolism and nucleotide biosynthesis .

属性

CAS 编号 |

139657-62-8 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

151.122 |

IUPAC 名称 |

(2R,3S,4S)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i2+1 |

InChI 键 |

PYMYPHUHKUWMLA-HEEJBYPNSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

同义词 |

D-[5-13C]RIBOSE |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

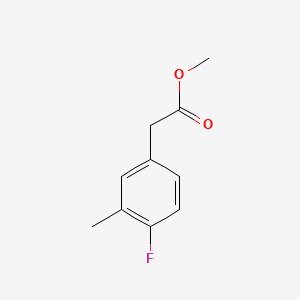

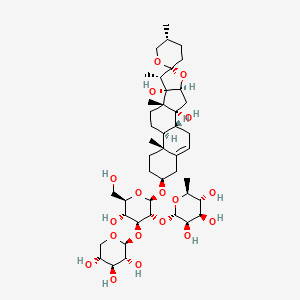

![6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride](/img/structure/B591403.png)

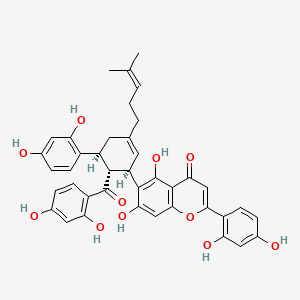

![Periplogenin 3-[O-beta-glucopyranosyl-(1-->4)-beta-sarmentopyranoside]](/img/structure/B591409.png)